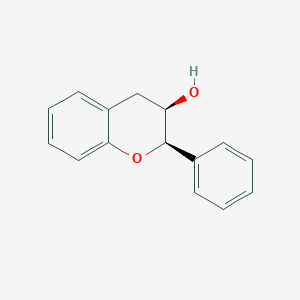

3-Flavanol, cis-

Description

Contextualization within Flavonoid Chemical Research

Flavonoids are a diverse group of plant secondary metabolites with a characteristic C6-C3-C6 backbone structure. hebmu.edu.cnnih.gov They are broadly classified into several subgroups, including flavones, flavonols, flavanones, anthocyanidins, and flavan-3-ols. nih.gov Flavan-3-ols, which include the cis-3-flavanols, are distinguished by the absence of a double bond between carbons 2 and 3 and a hydroxyl group at the C-3 position of the C-ring. mdpi.comwikipedia.org This structural feature gives rise to two chiral centers at positions C2 and C3, leading to the possibility of four diastereoisomers. wikipedia.org

The cis-3-flavanols, along with their trans- counterparts, are fundamental units in the formation of proanthocyanidins, also known as condensed tannins. mdpi.comwikipedia.org These oligomeric and polymeric flavonoids are formed through the condensation of flavan-3-ol (B1228485) monomers. mdpi.com The study of cis-3-flavanols is therefore intrinsically linked to the broader understanding of flavonoid biosynthesis, polymerization, and the vast chemical diversity observed in the plant kingdom. hebmu.edu.cnnih.gov

Significance of cis-Stereoisomerism in Chemical Compound Studies

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a pivotal role in the chemical and physical properties of molecules. In the case of 3-flavanols, the cis or trans configuration at the C2 and C3 positions of the heterocyclic C-ring significantly influences their conformational preferences and reactivity. researchgate.netnih.gov

Historical Developments in cis-3-Flavanol Research Methodologies

The elucidation of the structure and properties of cis-3-flavanols has been closely tied to advancements in analytical and synthetic chemistry. Early research relied on classical methods of isolation and structural characterization. However, the inherent complexity of flavonoid mixtures and the subtle differences between stereoisomers presented significant challenges.

The advent of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), revolutionized the separation and quantification of flavanol isomers. mdpi.comresearchgate.net The development of chiral stationary phases (CSPs) for HPLC has been particularly instrumental in resolving enantiomeric and diastereomeric pairs of flavanols. mdpi.com

Spectroscopic methods have also been crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR, has emerged as a powerful tool for distinguishing between cis and trans isomers and for determining their ratios in complex mixtures like condensed tannins. acs.orgnih.gov NMR studies have also provided insights into the conformational preferences of cis-3-flavanols in solution. usda.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another indispensable technique for the identification and structural elucidation of these compounds, including the differentiation of isomers. researchgate.netacs.org

Synthetic chemistry has also made significant strides. The development of stereoselective synthesis methods, such as those involving asymmetric dihydroxylation, has enabled the preparation of specific cis-3-flavanol enantiomers, facilitating more detailed studies of their properties. psu.eduresearchgate.netjazindia.com

Current Research Landscape and Emerging Trends in cis-3-Flavanol Chemistry

The current research on cis-3-flavanols is multifaceted, driven by a desire to understand their role in various chemical and biological processes. A key area of focus is the continued development of advanced analytical techniques for their sensitive and accurate detection and characterization in complex matrices. This includes the use of multi-pass cyclic ion mobility coupled with high-resolution mass spectrometry to resolve isomers that are not separable by chromatography alone. waters.com

There is also a growing interest in the biosynthesis of cis-3-flavanols. Research is ongoing to elucidate the specific enzymatic pathways and regulatory mechanisms that lead to the formation of the 2,3-cis configuration in plants. oup.com This knowledge is crucial for metabolic engineering efforts aimed at producing specific flavonoids in plants or microbial systems. nih.gov

Furthermore, computational chemistry, including density functional theory (DFT), is being increasingly used to model the conformational landscapes and electronic properties of cis-3-flavanols. nih.govacs.org These theoretical studies complement experimental data and provide deeper insights into the structure-property relationships of these molecules. The synthesis of modified flavan-3-ols and their use in creating novel dimeric and oligomeric structures is another active area of investigation, with NMR and MS playing a central role in their structural characterization. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

55568-98-4 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |

InChI Key |

OEIJRRGCTVHYTH-UKRRQHHQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of Cis 3 Flavanols

Elucidation of cis-Stereochemical Configuration at C-2 and C-3 Positions

The designation cis in 3-flavanols refers to the relative stereochemistry at the C-2 and C-3 positions, signifying that the C-2 phenyl group and the C-3 hydroxyl group are on the same side of the dihydro-2H-1-benzopyran (or chroman) ring. ontosight.ainih.gov This contrasts with trans-3-flavanols (catechins), where these groups are on opposite sides. nih.gov

The primary method for elucidating the relative configuration of the C-2 and C-3 protons is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the magnitude of the three-bond coupling constant between the protons at C-2 and C-3 (³JH2,H3) is diagnostic. For cis-isomers, the dihedral angle between H-2 and H-3 results in a small coupling constant, typically observed as a broad singlet or a small splitting (³JH2,H3 < 4 Hz). ingentaconnect.com In contrast, trans-isomers exhibit a larger coupling constant due to a diaxial relationship between these protons in the preferred conformation. hebmu.edu.cn This clear difference in coupling constants allows for unambiguous assignment of the cis or trans configuration.

Determination of Absolute Configuration: Focus on (2R,3R)- and (2S,3S)-cis-3-Flavanol Isomers

Once the cis relative stereochemistry is established, the absolute configuration at each chiral center must be determined. The two enantiomers of cis-3-flavanol are (2R,3R) and (2S,3S). researchgate.net

Due to biosynthetic pathways in plants, only certain isomers are commonly found in nature. mdpi.com The most prevalent naturally occurring cis-3-flavanol is (-)-epicatechin (B1671481), which has the (2R,3R) absolute configuration. mdpi.comresearchgate.net Its enantiomer, (+)-epicatechin, possesses the (2S,3S) configuration but is less common. researchgate.net The biosynthesis of epicatechin involves the enzyme anthocyanidin reductase (ANR), which can introduce the 2,3-cis stereochemistry by acting on an achiral anthocyanidin intermediate. nih.govrushim.ru

| Common Name | Absolute Configuration | Optical Rotation |

|---|---|---|

| (-)-Epicatechin | (2R,3R) | Negative (-) |

| (+)-Epicatechin | (2S,3S) | Positive (+) |

| (-)-Epigallocatechin (B1671488) | (2R,3R) | Negative (-) |

Conformational Dynamics and Energetics of the Dihydro-2H-1-benzopyran Ring System

The dihydro-2H-1-benzopyran (chroman) ring of a flavan-3-ol (B1228485) is not planar and adopts flexible conformations, typically described as a half-chair or a sofa. hebmu.edu.cnresearchgate.net The conformational state of this ring is defined by its helicity, which can be either P (positive) or M (negative), and by the orientation of the bulky C-2 phenyl substituent. hebmu.edu.cn

Spectroscopic and Chiroptical Methodologies for Stereochemical Assignment

The definitive assignment of the absolute configuration of cis-3-flavanols relies on a combination of spectroscopic techniques, particularly chiroptical methods. acs.orgchem-soc.sinih.gov

NMR Spectroscopy : Beyond determining the relative cis configuration via coupling constants, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide further evidence for the spatial proximity of protons, helping to confirm conformational preferences. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is the most powerful tool for assigning the absolute configuration of chiral flavan-3-ols. hebmu.edu.cnchem-soc.si It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum contains Cotton effects (CEs), the signs of which are related to the molecule's stereochemistry. chem-soc.si For flavan-3-ols, the CEs associated with the aromatic A-ring chromophore (the ¹Lₐ and ¹Lₑ transitions around 240 nm and 280 nm, respectively) are particularly informative. hebmu.edu.cn The sign of the CE at longer wavelengths (the ¹Lₑ band at ~280 nm) is correlated with the helicity of the C-ring. For 2,3-cis-flavan-3-ols, the relationship is generally as follows:

A (2R,3R) configuration typically leads to a relatively stable conformation that results in a negative Cotton effect for the ¹Lₑ band. hebmu.edu.cn

A (2S,3S) configuration results in the opposite enantiomeric conformation, giving a positive Cotton effect for the ¹Lₑ band. hebmu.edu.cn

These correlations, often supported by quantum-mechanical calculations, allow for the reliable assignment of the absolute configuration from experimental CD data. acs.org

| Method | Parameter | Observation for cis-Configuration | Application |

|---|---|---|---|

| 1H NMR | Coupling Constant (³JH2,H3) | Small value (< 4 Hz) or broad singlet | Determination of relative 2,3-cis stereochemistry |

| Circular Dichroism (CD) | Sign of Cotton Effect (~280 nm) for (2R,3R) isomer | Negative | Determination of absolute configuration |

| Sign of Cotton Effect (~280 nm) for (2S,3S) isomer | Positive |

Impact of Stereochemistry on Molecular Recognition in Chemical Systems

The precise three-dimensional structure defined by the cis-stereochemistry and the absolute configuration at C-2 and C-3 is critical for how a flavan-3-ol interacts with other molecules, a process known as molecular recognition. This is particularly evident in interactions with biological macromolecules like proteins. nih.gov

The spatial arrangement of the hydroxyl groups and the orientation of the phenyl B-ring, which are dictated by the (2R,3R) or (2S,3S) configuration, determine the potential for hydrogen bonding, hydrophobic, and π-stacking interactions. For example, studies on the inhibition of islet amyloid polypeptide (IAPP) amyloid formation have shown that different stereoisomers of flavanols exhibit varying levels of activity. The naturally occurring (-)-epigallocatechin-3-gallate (EGCG), which has a (2R,3R) cis configuration, is a potent inhibitor. nih.gov Its stereoisomer, (-)-gallocatechin (B1674406) gallate (GCG), which has a trans configuration, is also an effective inhibitor, but less so than EGCG, demonstrating that the specific cis arrangement of the core flavanol structure can modulate interaction affinity and inhibitory potency. nih.gov This highlights that even subtle changes in stereochemistry can significantly alter how the molecule fits into a binding site or interacts with a substrate.

Biosynthesis of Cis 3 Flavanols in Biological Systems

Enzymatic Pathways for cis-3-Flavanol Formation in Plants

The journey to cis-3-flavanols begins within the broader flavonoid biosynthetic pathway, which itself is an extension of the phenylpropanoid pathway. mdpi.com The formation of these specific stereoisomers involves a dedicated branch that ensures the correct configuration at the C2 and C3 positions of the flavan (B184786) ring.

The central pathway leading to flavan-3-ols involves the conversion of flavanones to dihydroflavonols. mdpi.commdpi.com These dihydroflavonols then serve as critical precursors for various downstream flavonoid classes, including flavonols and anthocyanins. mdpi.comresearchgate.net For the synthesis of cis-3-flavanols, the pathway proceeds through the reduction of anthocyanidins. mdpi.com Specifically, leucoanthocyanidins are first converted to their corresponding anthocyanidins. These anthocyanidins are then acted upon by a key enzyme, anthocyanidin reductase (ANR), which reduces them to form the 2,3-cis-flavan-3-ols. mdpi.comoup.com This pathway is distinct from the synthesis of 2,3-trans-flavan-3-ols, which are formed through the direct reduction of leucoanthocyanidins by leucoanthocyanidin reductase (LAR). oup.com

Identification and Characterization of Key Biosynthetic Enzymes

The precise synthesis of cis-3-flavanols is orchestrated by a series of highly specific enzymes. The primary enzymes steering the metabolic flow towards these compounds are Flavanone (B1672756) 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR).

Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of flavanones at the 3-position to produce dihydroflavonols. mdpi.comfrontiersin.org This is a crucial step that channels intermediates into the synthesis of 3-hydroxylated flavonoids. nih.gov F3H enzymes can convert substrates like naringenin (B18129) and eriodictyol (B191197) into dihydrokaempferol (B1209521) (DHK) and dihydroquercetin (DHQ), respectively. mdpi.com

Dihydroflavonol 4-reductase (DFR) is an oxidoreductase that catalyzes the NADPH-dependent reduction of the 4-keto group of dihydroflavonols to yield flavan-3,4-diols, also known as leucoanthocyanidins. researchgate.netnih.gov These leucoanthocyanidins are the immediate precursors for both anthocyanidins and flavan-3-ols. researchgate.net DFR competes with flavonol synthase (FLS) for the same dihydroflavonol substrates, thus influencing the metabolic flux towards either flavonols or the downstream products of the DFR-catalyzed reaction. researchgate.netmdpi.com

Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR) are the key enzymes that determine the final stereochemistry of the flavan-3-ol (B1228485) monomers. mdpi.com

LAR directly reduces leucoanthocyanidins to produce 2,3-trans-flavan-3-ols, such as (+)-catechin. oup.com

ANR , on the other hand, reduces anthocyanidins (which are formed from leucoanthocyanidins by anthocyanidin synthase) to produce 2,3-cis-flavan-3-ols, such as (–)-epicatechin. mdpi.comoup.com Therefore, the presence and activity of ANR are defining features of the biosynthetic pathway leading to cis-3-flavanols.

Substrate Specificity, Regiospecificity, and Stereoselectivity in cis-3-Flavanol Biosynthesis

The biosynthesis of cis-3-flavanols is characterized by a high degree of specificity at multiple levels.

Substrate Specificity: The enzymes in the pathway exhibit preferences for certain substrates. For example, DFR enzymes from different plant species can have varying affinities for dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM), which influences the type of anthocyanin and subsequently the type of flavan-3-ol produced. nih.govmdpi.com Some DFR enzymes can also act on flavanones, though generally with lower activity. mdpi.com F3H enzymes also show substrate preferences; for instance, CsF3H from Camellia sinensis can convert both naringenin and eriodictyol. mdpi.com

Regiospecificity: The hydroxylation patterns on the B-ring of the flavonoid skeleton are determined by the action of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). researchgate.net These enzymes introduce hydroxyl groups at specific positions, leading to the diversity of flavan-3-ols.

Stereoselectivity: The stereochemistry of the final flavan-3-ol product is a critical aspect of the biosynthesis. DFR catalyzes the stereospecific reduction of dihydroflavonols to produce (2R,3S,4S)-flavan-3,4-diols. mdpi.com The subsequent action of ANR on anthocyanidins results in the formation of the 2,3-cis stereochemistry characteristic of compounds like (–)-epicatechin. mdpi.comresearchgate.net This stereospecificity is crucial for the biological function of these molecules. The stereochemistry of the initial flavan-3,4-diol and the nucleophilicity of the flavan-3-ol influence the stereospecificity of the condensation reactions that form proanthocyanidins. rsc.org

Precursor Compounds and Metabolic Flux in cis-3-Flavanol Production

The production of cis-3-flavanols is dependent on the availability of precursor compounds and the regulation of metabolic flux through the flavonoid pathway. The primary precursor for the flavonoid pathway is p-coumaroyl-CoA, which is derived from the amino acid phenylalanine via the phenylpropanoid pathway. mdpi.comresearchgate.net

Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, a key entry point into the flavonoid pathway. mdpi.com Naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI). mdpi.com From naringenin, the pathway branches out to various flavonoid classes.

The metabolic flux towards cis-3-flavanols is a highly regulated process. The competition between different enzymes for common substrates is a major control point. For example, the competition between FLS and DFR for dihydroflavonols determines the flow towards either flavonols or anthocyanins and proanthocyanidins. researchgate.netmdpi.com Down-regulation of one branch can lead to the redirection of metabolic flux to another. For instance, silencing the gene for cinnamoyl-CoA reductase (CCR) in the lignin (B12514952) pathway can result in an increased flux towards flavonoids. nih.gov Conversely, down-regulating CHS can divert the carbon flux from flavonoids to the lignin pathway. nih.gov Metabolic flux analysis has been used to identify rate-limiting steps in the biosynthesis of catechins, with DFR being identified as a key regulatory point in some systems. mdpi.com

Molecular Regulation of Biosynthetic Gene Expression and Enzyme Activity

The biosynthesis of cis-3-flavanols is tightly controlled at the molecular level, primarily through the transcriptional regulation of the genes encoding the biosynthetic enzymes. nih.gov This regulation allows plants to modulate the production of these compounds in response to developmental cues and environmental stresses.

The expression of flavonoid biosynthetic genes, including F3H, DFR, and ANR, is often coordinately regulated by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.comresearchgate.net These transcription factors can act as activators or repressors of gene expression. For example, in nectarine, the expression of genes leading to flavan-3-ols correlates with the activity of specific MYB transcription factors. nih.gov

Various environmental and hormonal signals can influence the expression of these regulatory and structural genes.

Light: UV irradiation has been shown to up-regulate the expression of ANR and LAR genes in grape berries, leading to an increase in flavan-3-ol content. nih.gov White light can also induce the transcription of several flavonoid biosynthetic genes. tandfonline.com

Hormones: Plant hormones such as salicylic (B10762653) acid (SA), jasmonic acid, and abscisic acid can induce the expression of F3H and other flavonoid genes. frontiersin.orgmdpi.com SA, in particular, has been shown to stimulate flavan-3-ol biosynthesis by activating R2R3-MYB transcription factors. mdpi.com

Sugars: Sugars like sucrose (B13894) can also act as signaling molecules, inducing the expression of flavonoid biosynthetic genes, including DFR and LAR. tandfonline.com

This intricate regulatory network ensures that the production of cis-3-flavanols is finely tuned to the physiological needs of the plant.

Chemical Synthesis and Derivatization Strategies for Cis 3 Flavanols

Total Synthesis Methodologies for the cis-3-Flavanol Core Structure

The total synthesis of cis-3-flavanols has been a challenging endeavor, with early methods often involving the reduction of corresponding dihydroflavonols. psu.edu However, more recent and efficient methodologies have been developed to construct the core cis-3-flavanol structure. A notable approach involves the asymmetric dihydroxylation of poly-O-methoxymethyl-1,3-diarylpropenes. Subsequent acid-catalyzed cyclization of the resulting syn-diols provides access to all four diastereoisomers of free phenolic flavan-3-ols, including the cis isomers, in high enantiomeric excess and good yields. researchgate.net

Another strategy for creating the flavan-3-ol (B1228485) scaffold begins with retro-chalcones, which are converted into polyoxygenated diarylpropan-1,2-diols. mdpi.com These diols then serve as chiral building blocks for the synthesis of the flavan-3-ol structure. mdpi.com The synthesis of the flavan-3-ol core can also be achieved through the intramolecular C–H phenolization of tetrahydro-3-pyridinemethanol derivatives, which proceeds via an aromatic Claisen rearrangement. acs.org This is followed by the construction of the flavone (B191248)/chromone (B188151) core from the resulting phenol (B47542) group. acs.org

Stereoselective and Enantioselective Synthesis of Defined cis-3-Flavanol Stereoisomers

Achieving high stereoselectivity and enantioselectivity is a primary goal in the synthesis of specific cis-3-flavanol stereoisomers. Asymmetric dihydroxylation has proven to be a powerful tool in this regard. The use of AD-mix-α or AD-mix-β on 1,3-diarylpropenes, followed by acid-catalyzed cyclization, allows for the synthesis of both trans- and cis-flavan-3-ol derivatives with high enantiopurity. rsc.org This method provides a reliable route to essentially enantiopure flavan-3-ols of both 2,3-trans and 2,3-cis configurations. psu.edu

For the first time, the simultaneous deprotection and cyclization of specific diols in the presence of 3M HCl in methanol (B129727), followed by acetylation, yielded not only the 2,3-trans-flavan-3-ol derivatives but also the 2,3-cis-flavan-3-ol methyl ether acetate (B1210297) derivatives with excellent enantiomeric excesses (>99%). psu.edu The stereochemistry of the resulting flavan-3-ols can be confirmed using 1H-NMR and circular dichroism (CD) data. hebmu.edu.cn

An alternative approach to stereoselective synthesis involves the use of biocatalysis. For instance, marine-derived fungi have been utilized for the stereoselective reduction of flavanones to produce chiral flavan-4-ols, including cis-diastereoisomers, with high enantiomeric excesses. researchgate.net

Development of Novel Synthetic Routes for Analogues and Derivatives of cis-3-Flavanol

The development of novel synthetic routes has expanded the accessibility of cis-3-flavanol analogues and derivatives. One such strategy involves the molecular modification of natural flavanones. For example, bavachinin (B190651) has been modified through O-propargylation followed by a Click Chemistry reaction with various substituted azides to produce 1,2,3-triazole-linked bavachinin derivatives in high yields. mdpi.com

Another innovative approach focuses on creating flavonoid piperidine (B6355638) alkaloids. This method utilizes an intramolecular C–H phenolization of tetrahydro-3-pyridinemethanol derivatives via an aromatic Claisen rearrangement to form 4-(2-hydroxyphenyl)-3-methylenepiperidines. acs.org These intermediates then undergo further reactions to construct the flavone or chromone core, with the aim of installing a cis-oriented hydroxyl group at the C3′ position of the piperidine ring. acs.org

Furthermore, scalable and cost-effective synthetic routes have been designed to produce a variety of flavonol and chalcone (B49325) analogues. nih.govresearchgate.net These methods often employ green chemistry principles, such as using mild reaction conditions and inexpensive catalysts. nih.gov

Functionalization and Modification Strategies for cis-3-Flavanol Scaffolds

The functionalization and modification of the cis-3-flavanol scaffold are crucial for creating derivatives with tailored properties. One strategy involves introducing various functional groups onto the core structure. For example, carbon sources with desired functional groups can be used, or the scaffold can be modified through hydrogen bonding, covalent bonds, and electrostatic interactions. frontiersin.org Common reactive functional groups for modification include hydroxyl, carbonyl, and amine groups. frontiersin.org

A specific example of functionalization is the preparation of boronic acid-functionalized magnetic nanoparticles for the specific capture of cis-diol-containing flavonoids. rsc.org In this method, branched polyethyleneimine (PEI) is used as a scaffold to amplify the number of boronic acid moieties, and 3-carboxybenzoboroxole serves as the affinity ligand. rsc.org This allows for the efficient capture of flavonoids with cis-diol groups under neutral conditions. rsc.org

The synthesis of novel quercetin (B1663063) and chrysin (B1683763) derivatives through the Mannich reaction is another modification strategy. d-nb.info This approach introduces alkyl amine moieties to the flavonoid structure, which can enhance its biological activities. d-nb.info

Green Chemistry Approaches in cis-3-Flavanol Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of cis-3-flavanols and their derivatives to create more sustainable and environmentally friendly processes. nih.gov These approaches focus on the use of renewable raw materials, non-toxic reagents and solvents, and the reduction of waste and energy consumption. nih.gov

One green synthetic route involves the use of plant extracts as reducing agents in the synthesis of nanoparticles. nih.gov This method is considered more favorable than microbial or chemical methods as it avoids the use of toxic contaminants and consumes less energy. nih.gov Plants contain various compounds like alkaloids and flavonoids that can effectively reduce metal ions to form stable nanoparticles. nih.gov

In the synthesis of flavonol-like molecules, green chemistry is applied through the use of mild reaction conditions and inexpensive catalysts. nih.gov For instance, the Claisen-Schmidt reaction for chalcone synthesis and the Algar Flynn–Oyamada reaction for flavonol formation can be performed under alkaline conditions, which is a more environmentally benign approach. nih.gov Biotransformation, using microorganisms like marine-derived fungi, also represents a green alternative for the stereoselective synthesis of flavonoid derivatives. researchgate.net

Metabolism and Biotransformation of Cis 3 Flavanols

In Vitro Enzymatic Transformations of cis-3-Flavanols in Eukaryotic and Prokaryotic Systems

The metabolism of cis-3-flavanols commences upon ingestion and involves enzymes from both eukaryotic host cells and prokaryotic gut microorganisms. In eukaryotic systems, particularly in the small intestine and liver, monomeric flavan-3-ols undergo extensive phase II metabolism. researchgate.net Key enzymes involved in this process include uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). researchgate.net These enzymes catalyze the conjugation of flavan-3-ols with glucuronic acid, sulfate (B86663) groups, and methyl groups, respectively, to enhance their water solubility and facilitate excretion. researchgate.netmdpi.com The primary sites for these conjugation reactions are the hydroxyl groups on the B-ring and at the C-3 position. researchgate.net

Prokaryotic systems, specifically the diverse microbial communities residing in the colon, play a crucial role in the biotransformation of both monomeric and polymeric flavan-3-ols that escape absorption in the small intestine. researchgate.netub.edu The gut microbiota possesses a wide array of enzymes capable of performing reactions such as hydrolysis, C-ring cleavage, dehydroxylation, and reduction. mdpi.com For instance, bacterial enzymes can hydrolyze galloylated flavan-3-ols and subsequently cleave the heterocyclic C-ring, leading to the formation of smaller phenolic compounds. acs.org Studies have identified specific bacterial species, such as Eubacterium ramulus, which can catabolize certain flavonoids. nih.gov Furthermore, research using recombinant E. coli expressing biphenyl (B1667301) dioxygenase from Pseudomonas pseudoalcaligenes has demonstrated the biotransformation of cis-isoflavan-4-ol into different metabolites. ui.ac.id

Identification and Characterization of cis-3-Flavanol Metabolites

The extensive metabolism of cis-3-flavanols results in a diverse array of metabolites found in systemic circulation and urine. Metabolites derived from host metabolism are primarily phase II conjugates, including glucuronides, sulfates, and methylated derivatives of the parent flavan-3-ol (B1228485). researchgate.net For example, (-)-epicatechin (B1671481) is metabolized into various O-methylated, sulfated, and glucuronidated forms. researchgate.net

Microbial metabolism in the colon generates a different set of smaller, simpler phenolic compounds. A key group of microbial metabolites are the phenyl-γ-valerolactones, which are formed through the C-ring fission of the flavan-3-ol structure. acs.orgwikipedia.org These can be further metabolized into phenylvaleric acids and smaller phenolic acids like hydroxyphenylpropionic acid, hydroxyphenylacetic acid, and hydroxybenzoic acids. acs.orgucm.es The specific metabolites produced can depend on the structure of the parent flavan-3-ol. nih.gov For instance, only flavan-3-ols with an intact (epi)catechin structure can be metabolized into 5-(3′/4′-dihydroxyphenyl)-γ-valerolactones. wikipedia.org Over 180 different flavan-3-ol metabolites have been quantified in human blood and urine following consumption. researchgate.net

| Parent Compound | Metabolism Type | Key Metabolites | Primary Site of Formation |

|---|---|---|---|

| (-)-Epicatechin | Host (Phase II) | O-methylated, sulfated, and glucuronidated epicatechin | Small Intestine, Liver |

| Flavan-3-ols | Microbial | Phenyl-γ-valerolactones | Colon |

| Phenyl-γ-valerolactones | Microbial | Phenylvaleric acids | Colon |

| Phenylvaleric acids | Microbial | Hydroxyphenylpropionic acids, Hydroxyphenylacetic acids | Colon |

Mechanistic Insights into cis-3-Flavanol Metabolic Pathways and Enzyme Involvement

The metabolic pathways of cis-3-flavanols are multifaceted, involving a series of enzymatic reactions that progressively break down the complex parent molecule. In plants, the biosynthesis of flavan-3-ols is part of the broader flavonoid pathway, starting from phenylalanine. nih.gov Key enzymes in this plant-based synthesis include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR) or anthocyanidin synthase (ANS). mdpi.comfrontiersin.org

In humans, after ingestion, monomeric flavan-3-ols are absorbed in the small intestine and undergo phase II metabolism. The enzymes UGTs, SULTs, and COMT are central to this process, adding glucuronyl, sulfonyl, and methyl groups, respectively. researchgate.netmdpi.com

In the colon, the microbial catabolism follows a general pattern. For galloylated flavan-3-ols, the first step is often the hydrolysis of the galloyl ester. This is followed by the cleavage of the C-ring of the flavan-3-ol structure. acs.org Subsequent reactions include A-ring fission, dehydroxylation, and shortening of the aliphatic side chain, leading to the formation of various phenyl-γ-valerolactones and smaller phenolic acids. acs.org For example, the degradation of (+)-catechin by certain bacteria involves its conversion to protocatechuic acid and phloroglucinol (B13840) carboxylic acid. wikipedia.org

Role of Microbiota in cis-3-Flavanol Biotransformation

The gut microbiota is a critical determinant of flavan-3-ol bioavailability and the generation of bioactive metabolites. ub.edumdpi.com While monomeric flavan-3-ols can be absorbed in the small intestine, a significant portion, along with all oligomeric and polymeric forms (proanthocyanidins), passes to the colon. researchgate.netub.edu Here, the vast and diverse enzymatic capacity of the gut microbiota is responsible for their breakdown. mdpi.comnih.gov

The composition of an individual's gut microbiota can influence the specific metabolites produced from flavan-3-ol consumption. mdpi.com Certain bacterial genera, such as Bifidobacterium and Lactobacillus, are thought to be involved in the transformation of flavonoids. mdpi.com The biotransformation by gut microbes includes key reactions like hydrolysis and C-ring cleavage. mdpi.com For example, the microbial metabolism of flavan-3-ols can lead to the formation of various phenyl-γ-valerolactones and other phenolic acids, which are then absorbed into the bloodstream. wikipedia.orgnih.gov Research has also shown that some bacteria can overcome the inhibitory effects of tannins (polymeric flavan-3-ols), enabling them to metabolize these complex molecules. researchgate.net The interaction is bidirectional, as flavan-3-ols can also modulate the composition of the gut microbiota. frontiersin.org

Analytical Approaches for Metabolite Profiling and Quantification

A variety of sophisticated analytical techniques are employed to identify and quantify the complex array of cis-3-flavanol metabolites in biological samples. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of this analysis. researchgate.netscielo.br

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) like Orbitrap, are powerful tools for the comprehensive profiling of metabolites. nih.govnih.govmdpi.com These methods allow for the separation, identification, and quantification of a wide range of metabolites based on their retention times and mass-to-charge ratios. ucm.esaun.edu.eg For instance, LC-MS/MS has been used to identify forty-one different compounds in plant extracts, with flavonoid glycosides being prominent. aun.edu.eg

The development of validated analytical methods using synthesized standards of expected metabolites, such as phenyl-γ-valerolactone conjugates, has been crucial for accurate quantification. researchgate.net These methods often involve a sample preparation step, such as solid-phase extraction, to isolate the metabolites of interest from complex matrices like urine and plasma. mdpi.com The validation of these methods typically includes assessing linearity, repeatability, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netscielo.br

| Analytical Technique | Application in cis-3-Flavanol Metabolite Analysis | Key Advantages |

|---|---|---|

| HPLC-DAD | Quantification of known phenolic acids and flavonoids. scielo.br | Robust, good for quantification with standards. |

| LC-MS | Identification and profiling of known and unknown metabolites. nih.govresearchgate.net | High sensitivity and selectivity, provides molecular weight information. |

| UHPLC-MS/MS | Targeted and non-targeted metabolomic profiling for comprehensive analysis. nih.govmdpi.com | High resolution, speed, and sensitivity; provides structural information through fragmentation patterns. |

| HPLC-ESI-LTQ-Orbitrap-HRMS | In-depth characterization and quantification of microbial phenolic metabolites in urine. mdpi.com | Very high mass accuracy and resolution, enabling confident identification of metabolites. |

Advanced Analytical Methodologies for Cis 3 Flavanol Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation and quantification of cis-3-flavanols. These techniques are favored for their high resolution, sensitivity, and reproducibility.

Reversed-phase (RP) HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. The separation is typically achieved using a gradient elution of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). For instance, a study on cocoa procyanidins and green tea flavonols employed a gradient of 0.1% formic acid and acetonitrile for their HPLC analysis. chromatographyonline.com

UHPLC, which uses columns packed with smaller particles (<2 µm), offers significant advantages over conventional HPLC, including higher efficiency, faster analysis times, and improved resolution. chromatographyonline.com This is particularly beneficial for resolving the complex mixtures of flavanol isomers found in many natural extracts. chromatographyonline.com The enhanced resolving power of UHPLC is critical when differentiating between closely related stereoisomers. chromatographyonline.com

Table 1: HPLC and UHPLC Conditions for Flavanol Analysis

| Parameter | HPLC | UHPLC | Source |

| Column | 5 µm XBridge | 1.7 µm Acquity (100 mm) | chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid | 0.1% Formic Acid | chromatographyonline.com |

| Mobile Phase B | Acetonitrile | Acetonitrile | chromatographyonline.com |

| Flow Rate | 1 mL/min | 0.3 mL/min | chromatographyonline.com |

| Temperature | 25 °C | 50 °C | chromatographyonline.com |

| Detection | UV (280 nm for procyanidins, 370 nm for flavonols) | UV (280 nm for procyanidins, 370 nm for flavonols) | chromatographyonline.com |

Mass Spectrometry (MS)-Based Techniques for Structural Identification and Isotope Tracing

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), is a powerful tool for the structural identification of cis-3-flavanols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for its high sensitivity and selectivity. This technique allows for the determination of the molecular weight of the parent ion and provides structural information through the fragmentation patterns of the molecule. Electrospray ionization (ESI) is a common ionization source used for the analysis of flavanols. googleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it typically requires derivatization of the flavanols to increase their volatility. This method can provide detailed structural information based on the fragmentation patterns of the derivatized compounds.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which aids in determining the elemental composition of cis-3-flavanols and their metabolites. This level of precision is invaluable for distinguishing between compounds with similar nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of cis-3-flavanols. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants can be used to determine the relative stereochemistry of the protons on the heterocyclic C-ring, which is crucial for distinguishing between cis and trans isomers.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering further structural insights.

Chiral Chromatography and Capillary Electrophoresis for Enantiomeric Purity Assessment

Since cis-3-flavanols possess chiral centers, they can exist as enantiomers. The separation and assessment of enantiomeric purity are critical, as different enantiomers can exhibit distinct biological activities.

Chiral Chromatography , a specialized form of HPLC, utilizes a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective in separating flavanone (B1672756) enantiomers. mdpi.comresearchgate.net The choice of mobile phase, which can include normal-phase (e.g., n-hexane/isopropanol) or reversed-phase eluents, is critical for achieving optimal separation. mdpi.comresearchgate.net For example, a chiral HPLC method using an amylose tris(3,5-dimethylphenylcarbamate) stationary phase under a normal-phase mode has been successfully used for the stereoselective separation of flavanone glycoside diastereomers. mdpi.com

Capillary Electrophoresis (CE) is another powerful technique for enantiomeric separation. nih.govresearchgate.net In CE, separation is achieved based on the differential migration of charged species in an electric field. For the separation of neutral enantiomers like flavanols, chiral selectors, such as cyclodextrins, are added to the background electrolyte. nih.govresearchgate.netacs.org Different types of cyclodextrins and the addition of organic modifiers can be optimized to achieve baseline separation of the enantiomers. nih.govresearchgate.net For instance, an optimized running electrolyte composed of 2 mM hydroxypropyl-β-cyclodextrin, 20 mM hydroxypropyl-γ-cyclodextrin, and 25 mM borate (B1201080) at pH 10.0 with 10% v/v methanol has been used for the enantiomeric separation of certain flavonoids. nih.govresearchgate.net

Table 2: Chiral Separation Techniques for Flavanol Stereoisomers

| Technique | Stationary/Selector | Mobile Phase/Electrolyte | Application | Source |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane and isopropanol | Separation of hesperidin (B1673128) and narirutin (B1676964) diastereomers | mdpi.com |

| Chiral HPLC | Polysaccharide-based CSPs | n-hexane/ethanol, n-hexane/2-propanol | Separation of flavanone enantiomers | researchgate.net |

| Capillary Electrophoresis | Hydroxypropyl-β-cyclodextrin and Hydroxypropyl-γ-cyclodextrin | 25 mM borate at pH 10.0 with 10% v/v methanol | Enantiomeric separation of medicarpin (B1676140) and vestitone | nih.govresearchgate.net |

Hyphenated Analytical Techniques for Multidimensional Analysis

To tackle the complexity of natural extracts containing cis-3-flavanols, hyphenated techniques that couple two or more analytical methods are increasingly employed. These multidimensional approaches provide enhanced separation and identification capabilities.

A prime example is comprehensive two-dimensional liquid chromatography (LCxLC) . This technique can significantly increase peak capacity compared to one-dimensional HPLC, making it suitable for analyzing highly complex samples like procyanidin (B600670) mixtures. chromatographyonline.com A common LCxLC setup for polyphenols might involve hydrophilic interaction chromatography (HILIC) in the first dimension followed by reversed-phase LC in the second dimension. chromatographyonline.com

The coupling of HPLC with photodiode array (PDA) detection and MS (HPLC-PDA-MS) provides a wealth of information in a single analysis. The PDA detector offers UV-Vis spectra for preliminary identification, while the MS provides molecular weight and structural data.

These advanced, often hyphenated, analytical methodologies are crucial for advancing the research on cis-3-flavanols, enabling detailed characterization from complex matrices and a deeper understanding of their structure-activity relationships.

Structural Elucidation and Spectroscopic Characterization of Cis 3 Flavanols

Application of 1D and 2D NMR Spectroscopy for Complete Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including cis-3-flavanols. asianpubs.orgtandfonline.comdiva-portal.org Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule can be achieved. tandfonline.comdiva-portal.org

In the ¹H NMR spectrum of a cis-3-flavanol, the protons of the heterocyclic C-ring provide key diagnostic signals. For instance, in cis-dihydroquercetin, the chemical shifts for H2 and H3 are observed at approximately 5.31 ppm and 4.20 ppm, respectively. researchgate.net The relative stereochemistry of the substituents at C2 and C3 can be determined by the coupling constant (J-coupling) between H-2 and H-3. hebmu.edu.cn A small coupling constant, typically in the range of 1-5 Hz, is characteristic of a cis relationship between these two protons, where the dihedral angle is around 60-80°. researchgate.netipb.pt For example, a J2,3 coupling constant of 2.40 Hz confirms a cis-configuration in dihydroquercetin. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. researchgate.net The signals for the carbons in the C-ring, specifically C2, C3, and C4, are diagnostic for the flavan-3-ol (B1228485) structure. researchgate.net

To resolve signal overlap and confirm connectivity, 2D NMR experiments are employed. researchgate.netiiste.org Correlation Spectroscopy (COSY) experiments establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons, for instance, between H-2, H-3, and the H-4 protons. researchgate.netiiste.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. diva-portal.orgresearchgate.net The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the different fragments of the molecule. nih.govresearchgate.net For example, HMBC correlations can confirm the position of substituents on the A and B rings. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemical assignments, such as the cis orientation of the substituents on the C-ring. researchgate.netasianpubs.org

Table 1: Representative ¹H and ¹³C NMR Data for a cis-3-Flavanol Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

| H-2 | ~5.0-5.4 | ~75-80 | COSY with H-3; HMBC to C-4, C-1', C-2', C-6' |

| H-3 | ~4.0-4.3 | ~65-70 | COSY with H-2, H-4; HMBC to C-2, C-4, C-4a |

| H-4α | ~2.5-2.8 | ~25-30 | COSY with H-3, H-4β; HMBC to C-2, C-3, C-5, C-4a |

| H-4β | ~2.8-3.1 | ~25-30 | COSY with H-3, H-4α; HMBC to C-2, C-3, C-5, C-4a |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of cis-3-flavanols and for gaining structural insights through the analysis of their fragmentation patterns. nih.govmdpi.com HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion. mdpi.comnih.gov For a typical cis-3-flavanol with the formula C₁₅H₁₄O₂, the expected monoisotopic mass is approximately 226.0994 g/mol . nih.gov

When subjected to tandem mass spectrometry (MS/MS), flavan-3-ols undergo characteristic fragmentation pathways that provide valuable structural information. nih.govpensoft.net A common fragmentation process for flavonoids is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution patterns on the A and B rings. nih.gov Other typical fragmentations include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov In the positive ion mode, key diagnostic product ions can be observed. For instance, an ion at m/z 153 can indicate the presence of two hydroxyl groups on the A-ring, while an ion at m/z 151 is characteristic of a flavanol structure with two hydroxyl groups on the A-ring but lacking a ketone group. nih.gov The analysis of these fragmentation patterns, in conjunction with the high-resolution mass data, allows for the confirmation of the core flavanol structure and the nature of its substituents. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of hydroxyl (-OH) and aromatic (C=C) groups in cis-3-flavanols. scielo.br The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. scielo.br The stretching vibrations of the aromatic C=C bonds in the A and B rings give rise to signals in the 1450-1620 cm⁻¹ range. scielo.br Asymmetric and symmetric stretching of C-H bonds in methylene (B1212753) groups (CH₂) are observed around 2922 cm⁻¹ and 2852 cm⁻¹, respectively. scielo.br The C-O stretching vibrations of the hydroxyl group and the ether linkage in the C-ring appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. uliege.beacs.org For flavanols, a prominent band around 1600-1630 cm⁻¹ is attributed to the stretching vibrations of the aromatic C=C groups. uliege.be The region between 1300-1400 cm⁻¹ and below 200 cm⁻¹ are also significant for differentiating between different classes of phenolic compounds. uliege.be A characteristic feature in the Raman spectra of some flavonoids is a split peak in the 1250–1350 cm⁻¹ region, which has been linked to the stretching vibration of the bond between the benzopyrone and phenyl rings. acs.orgnsf.govnih.gov

Table 2: Characteristic Vibrational Frequencies for cis-3-Flavanols

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching | |

| Aromatic C-H | 3000-3100 | Stretching | |

| Aliphatic C-H | 2850-2960 | Stretching | |

| Aromatic C=C | 1450-1620 | 1600-1630 | Stretching |

| C-O | 1000-1300 | Stretching |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

For cis-3-flavanols, X-ray crystallography can unequivocally confirm the cis relationship between the substituents at the C2 and C3 positions of the C-ring. The analysis of the crystal structure reveals the preferred conformation of the heterocyclic C-ring, which is often a half-chair or a sofa conformation. It also details the orientation of the phenyl B-ring relative to the benzopyran moiety and provides insights into the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are instrumental in determining the absolute configuration of chiral molecules like cis-3-flavanols. chem-soc.sinih.gov These methods measure the differential absorption or rotation of left and right circularly polarized light, which is directly related to the stereochemistry of the molecule. chem-soc.si

For flavan-3-ols, the CD spectrum exhibits Cotton effects that are characteristic of the electronic transitions of the chromophores within the molecule, primarily the aromatic A-ring. hebmu.edu.cn The sign of the Cotton effect at specific wavelengths can be correlated to the absolute configuration at the chiral centers, C2 and C3. hebmu.edu.cnresearchgate.net In the case of 2,3-cis-flavan-3-ols, the stereochemistry can be assigned based on established sector rules that relate the helicity of the chroman ring system to the observed Cotton effects. hebmu.edu.cn For example, the sign of the Cotton effect associated with the ¹Lₐ transition (around 240 nm) and the ¹Lₑ transition (around 280 nm) can be used to determine the 3R or 3S configuration. hebmu.edu.cn It has been noted that for the ¹Lₐ transition, positive and negative Cotton effects in the 240 nm region may indicate 3S and 3R absolute configurations, respectively. hebmu.edu.cn The combination of NMR data, which establishes the relative cis or trans stereochemistry, with CD or ORD data allows for the unambiguous assignment of the absolute configuration, such as (2R,3R) or (2S,3S) for cis-isomers. hebmu.edu.cnpsu.edu

Theoretical and Computational Studies on Cis 3 Flavanols

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of cis-3-flavanols. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic characteristics.

By applying DFT, researchers can investigate the properties of various flavonoid structures, including flavan-3-ol (B1228485). nih.govnih.gov The calculations typically involve geometry optimization to find the lowest energy structure of the molecule, followed by the computation of various electronic descriptors. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from HOMO and LUMO energies. researchgate.netnih.gov These descriptors help quantify the reactivity of cis-3-flavanols and predict how they will interact with other chemical species, such as free radicals. For instance, DFT studies on flavonols have been used to understand their antioxidant mechanisms, including hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SETPT), and sequential proton loss-electron transfer (SPLET). araproceedings.commdpi.com

Furthermore, quantum chemical methods are employed to predict spectroscopic properties. mdpi.com Calculations can simulate Infrared (IR) spectra by computing vibrational frequencies, predict Ultraviolet-Visible (UV-Vis) spectra by calculating electronic transition energies, and estimate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predicted spectra serve as valuable tools for identifying and characterizing cis-3-flavanol structures.

| Property | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate an electron (nucleophilicity). Higher energy corresponds to a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the tendency to accept an electron (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A small energy gap suggests high chemical reactivity and low kinetic stability. nih.gov |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. | Related to electronegativity; governs the direction of electron transfer in a reaction. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A "hard" molecule has a large energy gap, while a "soft" molecule has a small energy gap. |

| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. | A higher index indicates a stronger electrophile. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide deep insight into the electronic properties of a single, optimized molecular geometry, cis-3-flavanols are flexible molecules that can adopt multiple shapes, or conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of conformational sampling, stability, and the influence of the environment (like a solvent) on molecular structure. jfda-online.com

MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing the molecule to explore different conformational states. This is crucial for understanding the behavior of cis-3-flavanols, as their biological activity and physical properties can be highly dependent on their three-dimensional shape. For example, the orientation of the B-ring relative to the chromane (B1220400) moiety and the puckering of the C-ring are key conformational features.

Studies combining DFT calculations with MD simulations have been used to investigate the conformational preferences of flavan-3-ols in solution. nih.gov For 2,3-cis-flavan-3-ols in an aqueous environment, computational analyses have shown that conformers where the B-ring is in a pseudoequatorial position and the 3-hydroxyl group is in a pseudoaxial position are more stable than the alternative conformation. nih.gov The energy difference between these conformers has been calculated to be in the range of 5.4–8.7 kJ/mol. nih.gov Such findings are critical for understanding how these molecules present themselves to biological targets like proteins or membranes.

MD simulations are also used to assess the stability of complexes, for instance, between a flavanol and a protein, by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. jfda-online.com

In silico Modeling of Stereoselective Reaction Mechanisms

The "cis-" designation in cis-3-flavanol refers to the stereochemistry at the C2 and C3 positions of the heterocyclic C-ring, where the B-ring at C2 and the hydroxyl group at C3 are on the same side of the ring. mdpi.com Understanding the mechanisms of chemical reactions that lead to this specific stereoisomer is a key area of synthetic chemistry. In silico modeling provides a way to explore these reaction mechanisms at a molecular level.

Computational chemistry can be used to map the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction pathway can be constructed. This allows chemists to understand why a particular stereochemical outcome is favored. For example, in the synthesis of cis-3-flavanols via the reduction of a corresponding dihydroflavonol (a flavanonol), computational models could be used to calculate the energy barriers for the nucleophilic attack on the carbonyl group from both faces. The pathway with the lower energy barrier would correspond to the favored product, and analysis of the transition state geometry could reveal the steric or electronic factors responsible for the stereoselectivity.

While specific computational studies modeling the stereoselective synthesis of cis-3-flavanols are highly specialized, the methodologies are well-established. DFT calculations are the primary tool for locating transition states and calculating activation energies. These models can also incorporate solvent effects to provide a more realistic picture of the reaction conditions. Such theoretical investigations can guide the development of new synthetic routes and catalysts that can enhance the stereoselectivity of reactions to produce pure cis-3-flavanols.

Prediction of Chromatographic and Spectroscopic Behavior using Computational Chemistry

Computational chemistry is a valuable tool for predicting the analytical signatures of molecules like cis-3-flavanols, aiding in their identification and characterization.

Spectroscopic Behavior: As mentioned in section 8.1, quantum chemical calculations can predict various types of spectra. The prediction of NMR spectra is a particularly powerful application. nih.gov By first performing a conformational search to identify the most stable conformers of a molecule in a given solvent, one can then calculate the NMR shielding tensors for each atom in each conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov A Boltzmann-weighted average of the shielding values across the conformational ensemble provides a predicted chemical shift for each atom. nih.gov Similarly, proton-proton coupling constants can be calculated. nih.gov These predicted spectra can be compared with experimental data to confirm a molecular structure or to distinguish between different stereoisomers. For flavan-3-ols, DFT calculations using functionals like M06-2X and ωB97X-D have shown good agreement with experimental NMR data for vicinal proton coupling constants, which are highly sensitive to the molecule's conformation. nih.gov

Chromatographic Behavior: The prediction of chromatographic behavior, such as retention time in High-Performance Liquid Chromatography (HPLC), can be achieved through a computational approach known as Quantitative Structure-Retention Relationship (QSRR) modeling. nih.govunimib.it QSRR models are mathematical equations that correlate a molecule's chromatographic retention time with its structural features, which are encoded as numerical values called molecular descriptors. unimib.it

The process involves:

Calculating Molecular Descriptors: A large number of descriptors are calculated from the 2D or 3D structure of the cis-3-flavanol. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines, are used to build a model that links a subset of the most relevant descriptors to the experimentally measured retention times for a set of known compounds. mdpi.comnih.gov

Prediction: Once a robust model is built and validated, it can be used to predict the retention time of new or unknown compounds, like other cis-3-flavanol derivatives, based solely on their calculated molecular descriptors. unimib.it

Studies on phenolic compounds have shown that descriptors related to molecular size, shape, polarity, and hydrogen bonding capability are often critical for predicting retention in reversed-phase HPLC. nih.gov

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Constitutional | HNar | Number of aromatic hydrogens. |

| Topological | GATS2v | Geary autocorrelation of lag 2, weighted by van der Waals volumes. Relates to the spatial distribution of atomic properties. |

| Geometric | DISPe | Displacement value / E-state, related to the molecule's overall shape and electronic distribution. |

| 3D-MoRSE | Mor32e | 3D Molecule Representation of Structures based on Electron diffraction, an indicator of 3D molecular shape. |

Structure-Property Relationship Studies through Computational Approaches

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties, such as biological activity or physicochemical characteristics. These studies, often termed Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), are essential for understanding how modifying the structure of a cis-3-flavanol can alter its function. nih.govmdpi.com

QSAR/QSPR modeling follows a similar workflow to the QSRR approach described previously. A set of molecules with known activities or properties (e.g., antioxidant capacity, enzyme inhibition, antibacterial activity) is used as a training set. nih.govmdpi.com For each molecule, a wide array of molecular descriptors is calculated. Statistical or machine learning methods are then used to create a mathematical model that best correlates a selection of these descriptors with the observed activity. unimib.it

These models have two primary uses:

Prediction: They can predict the activity of novel, untested cis-3-flavanol derivatives, allowing for the in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing. unimib.it

Interpretation: Perhaps more importantly, the descriptors that are selected by the model provide mechanistic insights. unimib.it For example, if a QSAR model for antioxidant activity consistently selects descriptors related to the ease of hydrogen atom donation from a hydroxyl group, it provides strong evidence for a HAT-based mechanism. Similarly, if descriptors related to molecular shape and hydrophobicity are found to be critical for antibacterial activity, it might suggest that the molecule's mode of action involves disrupting a bacterial membrane. mdpi.com

For flavonoids, QSAR studies have been crucial in identifying the key structural features required for various biological effects, such as the number and position of hydroxyl groups on the A and B rings and the stereochemistry of the C-ring. nih.govmdpi.com

Chemical Interactions of Cis 3 Flavanols with Biological Macromolecules in Research

Investigation of Binding Dynamics and Affinities with Proteins (e.g., enzymes, structural proteins) using Biophysical Methods

The interaction of cis-3-flavanols with proteins is a critical determinant of their physiological effects. Various biophysical techniques are employed to characterize these binding events, providing insights into the dynamics, affinities, and structural consequences of these interactions.

Fluorescence spectroscopy is a widely used method to study the binding of cis-3-flavanols to proteins. mdpi.com This technique often relies on the quenching of intrinsic protein fluorescence, typically from tryptophan residues, upon binding of the flavanol. mdpi.comresearchgate.net For instance, studies on the interaction between flavonols and hemoglobin revealed a notable decrease in the steady-state fluorescence intensity of the β-37 Trp residue upon binding. rsc.org The binding constants (Ka) for such interactions can be determined, with values for some flavonoids and plasma proteins ranging from 10⁴ to 10⁶ M⁻¹. mdpi.com The presence of a galloyl moiety in catechins, a type of flavan-3-ol (B1228485), has been shown to be a key factor for high binding affinity to proteins like xanthine (B1682287) oxidase. rsc.org Specifically, galloylated catechins such as (-)-epigallocatechin (B1671488) gallate (EGCG) and (-)-epicatechin (B1671481) gallate (ECG) exhibit higher binding affinities than their non-galloylated counterparts. rsc.org Furthermore, the 2,3-cis structure of gallocatechin gallate results in a higher binding affinity compared to its 2,3-trans counterpart. rsc.org

Isothermal titration calorimetry (ITC) is considered the gold standard for determining the thermodynamic parameters of ligand binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes. mdpi.com Circular dichroism (CD) is another valuable technique used to assess conformational changes in proteins upon binding to cis-3-flavanols. acs.org For example, CD studies have shown that the binding of (-)-epigallocatechin-3-O-gallate (EGCG) to bovine serum albumin induces conformational changes in the protein. acs.org

Other biophysical methods employed to study these interactions include surface plasmon resonance (SPR), which measures changes in mass on a sensor surface as the ligand binds to an immobilized protein, and mass spectrometry (MS), which can detect ligand-protein complexes. mdpi.com Affinity chromatography has also been used to demonstrate interactions between flavonoid enzymes. nih.gov

Table 1: Biophysical Methods for Studying cis-3-Flavanol-Protein Interactions

| Biophysical Method | Principle | Information Obtained | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Measures changes in intrinsic protein fluorescence upon ligand binding. | Binding affinity (Ka), quenching mechanism, proximity of binding site to fluorescent residues. | mdpi.comresearchgate.netrsc.org |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | mdpi.com |

| Circular Dichroism (CD) | Measures differences in the absorption of left- and right-circularly polarized light. | Information on protein secondary and tertiary structure changes upon ligand binding. | acs.org |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface due to mass changes upon ligand binding. | Real-time kinetics of binding (association and dissociation rates), binding affinity. | mdpi.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Detection of non-covalent protein-ligand complexes, stoichiometry. | mdpi.com |

| Affinity Chromatography | Separates molecules based on specific binding interactions. | Qualitative assessment of binding between a ligand and a protein. | nih.gov |

Mechanistic Studies of Enzymatic Transformations Involving cis-3-Flavanols as Substrates or Inhibitors in a Chemical Context

Cis-3-flavanols can act as both substrates for and inhibitors of various enzymes, and understanding the underlying chemical mechanisms is crucial.

As enzyme inhibitors, cis-3-flavanols have been shown to affect a range of enzymes. For instance, several flavan-3-ols, including the cis-isomers epigallocatechin gallate and epicatechin gallate, are known to inhibit mammalian α-amylases. nih.gov Kinetic studies revealed that these compounds can act as competitive, noncompetitive, or mixed inhibitors, with inhibition constants (Ki) in the micromolar range. nih.gov The inhibition of α-glucosidase by flavonoids has also been extensively studied, with structure-activity relationships indicating that the stereochemistry and hydroxylation patterns are critical for inhibitory activity. researchgate.net For example, (+)-catechin and (-)-epicatechin, which have a cis configuration, are competitive inhibitors of arginase from Leishmania amazonensis. plos.org In contrast, epigallocatechin-3-gallate (EGCG) acts as a mixed inhibitor for the same enzyme. plos.org

From a mechanistic standpoint, the inhibition can occur through various interactions. For example, the inhibition of porcine pancreatic α-amylase by cis-flavan-3-ols like epigallocatechin gallate and epicatechin gallate involves π-stacking with the Trp59 residue in the active site. nih.gov The inhibition of enzymes like topoisomerases by flavonoids can affect nucleic acid synthesis. nih.gov

As substrates, cis-3-flavanols can be transformed by enzymes such as anthocyanidin synthase (ANS). mdpi.com For example, Vitis vinifera ANS can convert (+)-gallocatechin to delphinidin. mdpi.com Mechanistic studies on 2-oxoglutarate-dependent oxygenases like ANS, flavonol synthase (FLS), and flavanone (B1672756) 3β-hydroxylase (FHT) have provided insights into the oxidation of the flavonoid C-ring. nih.gov These studies suggest the formation of a reactive ferryl intermediate that hydroxylates the substrate. nih.gov The enzymatic oxidation of flavonols by laccase from Trametes versicolor has been shown to proceed via the formation of a radical on the C-3 hydroxyl group. researchgate.net

Table 2: Examples of cis-3-Flavanols as Enzyme Inhibitors

| Enzyme | cis-3-Flavanol Inhibitor | Inhibition Type | Ki/IC50 Value | Reference |

|---|---|---|---|---|

| Porcine Pancreatic α-Amylase | Epigallocatechin gallate | Competitive | 7-34 µM (Ki) | nih.gov |

| Porcine Pancreatic α-Amylase | Epicatechin gallate | Competitive | 7-34 µM (Ki) | nih.gov |

| Leishmania amazonensis Arginase | (+)-Catechin | Competitive | 0.8 µM (IC50) | plos.org |

| Leishmania amazonensis Arginase | (-)-Epicatechin | Competitive | 1.8 µM (IC50) | plos.org |

| Leishmania amazonensis Arginase | Epigallocatechin-3-gallate (EGCG) | Mixed | 3.8 µM (IC50) | plos.org |

Physicochemical Interactions with Nucleic Acids (DNA/RNA) and their Chemical Consequences

Cis-3-flavanols can interact with nucleic acids, primarily DNA, through various non-covalent binding modes. These interactions can have significant chemical consequences, including the potential to inhibit DNA replication and synthesis. researchgate.net

The primary modes of interaction are believed to be intercalation and groove binding. Intercalation involves the insertion of the planar flavonoid ring system between the base pairs of the DNA double helix. researchgate.netmdpi.com This can lead to a hyperchromic effect (an increase in absorbance) and a red shift in the UV-Vis spectrum of the flavonoid. researchgate.net Hydrogen bonding between the hydroxyl groups of the flavanol and the phosphate (B84403) backbone or the bases of the DNA also plays a significant role. researchgate.netmdpi.com Some flavonoids have been shown to cause a hyperchromic effect with a blue shift, indicating electrostatic interactions with the DNA backbone that can lead to contraction and damage to its secondary structure. researchgate.net

The chemical consequences of these interactions can be profound. The binding of flavonoids to DNA can hinder DNA replication under physiological conditions. researchgate.net Furthermore, some flavonoids have been shown to inhibit DNA synthesis in bacteria. For example, in Proteus vulgaris, active flavonoids predominantly inhibited DNA synthesis, while in Staphylococcus aureus, RNA synthesis was inhibited. mdpi.com The B ring of the flavonoids is thought to be particularly important for this activity, potentially intercalating or forming hydrogen bonds with the stacked nucleic acid bases. mdpi.com

It's important to note that while flavonoids are often considered protective, they can also act as pro-oxidants, especially in the presence of redox-active metals, and may cause DNA fragmentation. researchgate.net

Biophysical Characterization of Membrane Association and Permeation Mechanisms

The ability of cis-3-flavanols to interact with and permeate cell membranes is crucial for their bioavailability and intracellular activity. Biophysical studies have begun to elucidate the mechanisms governing these processes.

Research suggests that flavonoids, including cis-3-flavanols, can accumulate in the hydrophobic core of the lipid bilayer, thereby reducing its fluidity. researchgate.net They can also interact with the polar head groups of phospholipids (B1166683) at the lipid-water interface through hydrogen bonding. researchgate.net This interaction can help protect the membrane from oxidative damage. researchgate.net Human erythrocytes have been shown to absorb flavonoids through a passive diffusion mechanism, with a significant portion accumulating in the cytosol and some being incorporated into the erythrocyte membrane. researchgate.net

Molecular dynamics simulations have been used to investigate the passive membrane transport of various phenolic compounds. pnas.org These studies suggest that most lignin-related compounds, which share structural similarities with flavonoids, can passively cross plant and microbial membranes. pnas.org The permeability coefficients calculated from these simulations are sufficient to support cellular metabolism. pnas.org However, compounds that are carboxylated or glycosylated may require transporters for membrane translocation. pnas.org

The interaction of flavonoids with membranes is a key aspect of their biological activity, and recent reviews have highlighted the importance of these interactions. frontiersin.org

Computational Docking and Molecular Recognition Studies to Elucidate Interaction Sites and Modes

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for investigating the interactions of cis-3-flavanols with their biological targets at an atomic level. nih.gov These in silico approaches complement experimental data and provide detailed insights into binding sites, interaction modes, and the structural basis for molecular recognition. nih.govscispace.com